molecular formula C12H16ClNO3 B1391229 Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride CAS No. 1185298-84-3

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride

Cat. No.: B1391229
CAS No.: 1185298-84-3
M. Wt: 257.71 g/mol
InChI Key: CSMHAEDONDAFFF-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a benzoic acid derivative featuring a pyrrolidine ring linked via an ether group to the meta-position of the benzene ring. The compound is esterified at the carboxylic acid group with a methyl group and exists as a hydrochloride salt. Its molecular formula is C₁₁H₁₃NO₃·HCl, with a molecular weight of 265.7 g/mol (CID 53407721) . The pyrrolidine moiety introduces basicity, while the ester group enhances lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Structural analogs of this compound often vary in substituent positions, heterocycles, or ester groups, influencing their physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMHAEDONDAFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Nucleophilic Substitution

  • Reagents and Conditions:

    • Starting material: Methyl 3-hydroxybenzoate
    • Nucleophile: Pyrrolidine or 3-hydroxypyrrolidine derivatives
    • Catalyst/Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Typically 60–100 °C for several hours
  • Mechanism:
    The phenolic hydroxyl is deprotonated to form a phenolate ion, which then undergoes nucleophilic substitution with the pyrrolidine derivative, forming the ether bond.

  • Purification:
    The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is purified by column chromatography or recrystallization.

Alternative Synthetic Routes

  • Use of Activated Leaving Groups:
    Instead of direct nucleophilic substitution, the hydroxyl group of methyl 3-hydroxybenzoate can be converted into a better leaving group (e.g., mesylate or tosylate), which then reacts with pyrrolidine to form the ether linkage.

  • Direct O-Alkylation:
    Alkylation of pyrrolidine with methyl 3-(halomethyl)benzoate derivatives under basic conditions can also yield the target compound.

Formation of Hydrochloride Salt

  • The free base compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added until precipitation of the hydrochloride salt occurs.

  • The salt is filtered, washed, and dried under vacuum to obtain pure this compound.

Data Table: Summary of Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification 3-Hydroxybenzoic acid + MeOH, H2SO4 catalyst 85-90 Standard Fischer esterification
2 Etherification (Nucleophilic substitution) Methyl 3-hydroxybenzoate + pyrrolidine, K2CO3, DMF, 80 °C, 12 h 65-75 Purified by column chromatography
2a Alternative (Mesylate route) Methyl 3-hydroxybenzoate tosylate + pyrrolidine, base, solvent 60-70 Requires additional step for tosylation
3 Salt formation Free base + HCl (gas or solution), ethanol >95 Precipitation of hydrochloride salt

Research Findings and Analysis

  • Reaction Efficiency:
    The nucleophilic substitution method is preferred for its simplicity and relatively high yield. The use of polar aprotic solvents enhances the nucleophilicity of pyrrolidine, improving ether bond formation efficiency.

  • Purity and Characterization:
    The final hydrochloride salt shows improved stability and crystallinity, facilitating characterization by NMR, IR, and mass spectrometry. Analytical data align with expected molecular formula and structure.

  • Safety Considerations:
    The compound and intermediates require handling with care due to potential skin and eye irritation and respiratory hazards, as indicated by GHS hazard classifications.

  • Scalability: The preparation methods are suitable for laboratory-scale synthesis. Scale-up requires careful control of reaction temperature and purification steps to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 1220033-95-3): This isomer substitutes the pyrrolidin-3-yloxy group at the para-position of the benzene ring. The molecular formula is C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol).

Heterocycle Variations

  • Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride (CAS 936128-98-2):
    Replaces pyrrolidine with a six-membered piperidine ring. Molecular weight: 271.74 g/mol . Piperidine’s larger ring size increases basicity (pKa ~11) compared to pyrrolidine (pKa ~9.4), affecting solubility and pharmacokinetics .
  • 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride: Substitutes the benzene ring with a pyridine ring.

Ester Group Modifications

  • Ethyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 1219960-96-9): Features an ethyl ester instead of methyl. Molecular formula: C₁₃H₁₈ClNO₃ (MW: 271.74 g/mol). The ethyl group increases lipophilicity (LogP ~1.5 vs. methyl’s ~1.2), which may enhance membrane permeability but reduce aqueous solubility .

Linker Modifications

  • Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate hydrochloride (CAS 1185038-20-3): Incorporates a methylene spacer between the pyrrolidine and ether oxygen. Molecular formula: C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol).

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Feature Potential Impact on Properties
Methyl 3-(pyrrolidin-3-yloxy)benzoate HCl CID 53407721 C₁₁H₁₃ClNO₃ 265.7 Meta-substituted benzene, methyl ester Balanced lipophilicity, moderate stability
Methyl 4-(pyrrolidin-3-yloxy)benzoate HCl 1220033-95-3 C₁₂H₁₆ClNO₃ 257.71 Para-substituted benzene Reduced steric hindrance
Methyl 3-(piperidin-4-yloxy)benzoate HCl 936128-98-2 C₁₃H₁₈ClNO₃ 271.74 Piperidine ring (6-membered) Higher basicity, altered solubility
Ethyl 3-(pyrrolidin-3-yloxy)benzoate HCl 1219960-96-9 C₁₃H₁₈ClNO₃ 271.74 Ethyl ester Increased lipophilicity
Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate HCl 1185038-20-3 C₁₄H₂₀ClNO₃ 285.77 Methylene spacer Enhanced conformational flexibility

Pharmacological Relevance

  • The pyrrolidine moiety in Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a common pharmacophore in neurological agents (e.g., dopamine receptor modulators) due to its ability to interact with amine-binding pockets .
  • Piperidine analogs (e.g., Methyl 3-(piperidin-4-yloxy)benzoate HCl) are explored for anticancer activity , leveraging their enhanced basicity for improved DNA intercalation .

Biological Activity

Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic organic compound with the molecular formula C12H15ClNO3. This compound features a benzoate ester linked to a pyrrolidine ring, which contributes to its distinctive chemical properties. Research into this compound has highlighted its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClNO3\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}\text{O}_{3}

Key Features

  • Molecular Weight: 257.71 g/mol
  • Chemical Class: Ester
  • Functional Groups: Benzoate and pyrrolidine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, preliminary tests showed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. Preliminary findings suggest involvement in cholinergic and dopaminergic systems, which are critical for neurotransmission and immune response modulation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochlorideAntimicrobial, anti-inflammatoryDifferent substitution on the benzoate ring
Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochlorideAntiviral potentialBenzyl substitution enhances lipophilicity
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochlorideSimilar antimicrobial activityLacks the ether linkage present in target compound

Study 1: Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against several bacterial strains. The results indicated an EC50 value of approximately 5 µM, demonstrating potent antimicrobial action while maintaining low cytotoxicity (CC50 > 50 µM) .

Study 2: Anti-inflammatory Mechanism

Research conducted at the University of Groningen explored the anti-inflammatory effects of this compound. The study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions .

Study 3: In Vivo Assessment

An animal model study assessed the safety profile and biological activity of this compound. Results showed no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride, and how can purity be validated?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-hydroxybenzoic acid derivatives with pyrrolidine-containing reagents under basic conditions, followed by esterification and HCl salt formation. Purification typically involves recrystallization or column chromatography. Purity validation employs HPLC (≥98% purity) and spectroscopic techniques (NMR, MS) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HPLC : To assess purity (e.g., C18 columns with UV detection at 254 nm) .
  • NMR : ¹H/¹³C NMR to confirm the benzoate ester, pyrrolidinyloxy substitution, and hydrochloride salt formation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., [M+H⁺] = 230.31 g/mol) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., nitrogen). Desiccate to prevent hygroscopic degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH) can assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Test Pd or Cu catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Temperature Control : Monitor exothermic reactions (e.g., 50–80°C for esterification) to minimize side products .

Q. What strategies resolve stereochemical challenges during pyrrolidinyloxy group installation?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure pyrrolidine precursors (e.g., (S)-3-methylpyrrolidine hydrochloride) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions.
  • Chiral HPLC : Post-synthesis separation of diastereomers .

Q. How can trace impurities (e.g., unreacted intermediates) be identified and quantified?

  • Methodology :

  • LC-MS/MS : Detect impurities at ppm levels using targeted ion monitoring.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) or kinases, given structural similarities to known inhibitors (e.g., AChE/BChE-IN-3 hydrochloride) .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Safety and Compliance

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste and consult environmental safety protocols .

Data Contradictions and Validation

  • Synthesis Protocols : and describe similar compounds but lack explicit details for the target molecule. Cross-validate methods with analogous pyrrolidine/benzoate systems .
  • Safety Data : Limited toxicity data available; assume irritant properties and follow general organic compound guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride
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Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride

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